4-Methyl-5-phenylisoxazole is classified as an aromatic heterocycle. Its structure includes a methyl group at the 4-position and a phenyl group at the 5-position of the isoxazole ring. This compound can be synthesized from various precursors, including isoxazole derivatives and carboxylic acids, which are widely available from chemical suppliers such as Sigma-Aldrich .
The synthesis of 4-Methyl-5-phenylisoxazole typically involves several methods, with the most common being:
A typical synthesis might involve:
The molecular structure of 4-Methyl-5-phenylisoxazole can be depicted as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure:
4-Methyl-5-phenylisoxazole can participate in various chemical reactions:
Reactions are typically conducted under mild conditions to prevent decomposition or unwanted side reactions, often utilizing solvents such as ethanol or dichloromethane .
The mechanism of action for compounds like 4-Methyl-5-phenylisoxazole often involves interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific enzymes involved in metabolic pathways or act as a ligand for various receptors.
Research indicates that derivatives of this compound exhibit significant biological activities, including:
4-Methyl-5-phenylisoxazole has several scientific applications:
Isoxazole—a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms—serves as a fundamental scaffold in medicinal chemistry and materials science due to its versatile reactivity and physicochemical properties. The core structure exhibits aromatic character stabilized by delocalized π-electrons, with the nitrogen-oxygen bond imparting significant dipole moments (∼2.5 Debye) that influence molecular packing and solubility [2] [8]. 4-Methyl-5-phenylisoxazole exemplifies strategically functionalized derivatives, where the methyl group at the 4-position enhances steric accessibility for electrophilic substitutions, while the phenyl ring at the 5-position enables π-stacking interactions critical for biological target engagement. The carboxylic acid moiety at the 3-position (e.g., in 4-Methyl-5-phenylisoxazole-3-carboxylic acid) further allows hydrogen bonding and salt formation, expanding utility in drug design [5] [8].
Table 1: Structural Parameters of 4-Methyl-5-phenylisoxazole Derivatives from Crystallographic Studies
Compound | Bond Length (N-O) (Å) | Dihedral Angle (Isoxazole-Phenyl) (°) | Hydrogen Bonding Dimerization | Reference |
---|---|---|---|---|
5-Methyl-3-phenylisoxazole-4-carboxylic acid | 1.412 | 56.64 | O-H⋯O (2.625 Å) | [8] |
4-Halo-5-phenylisoxazoles | 1.408–1.415 | 52.1–58.3 | C-H⋯N (2.51 Å) | [2] |
These structural attributes enable diverse functionalization strategies:
Research on isoxazole derivatives originated in the early 20th century with focus on natural product isolation and synthetic methodologies. The unsubstituted isoxazole core was first synthesized in 1883, but targeted functionalization at the 4- and 5-positions gained momentum only after 1950s advances in cycloaddition chemistry [1] [4]. 4-Methyl-5-phenylisoxazole emerged as a model compound in the 1970s–1980s to study:
Table 2: Key Milestones in 4-Methyl-5-phenylisoxazole Chemistry
Time Period | Development | Impact |
---|---|---|
1970–1980 | Photochemical studies of 4-halo-5-phenylisoxazoles | Revealed solvent-dependent fluorescence and hydrogen-bonding interactions [2] |
1990–2010 | Catalytic [3+2] cycloadditions | Enabled regioselective synthesis of 3,4,5-trisubstituted derivatives [1] |
2010–Present | Integration into bioactive hybrids | Applied as tubulin/VEGF/HDAC inhibitors in oncology [3] [4] [7] |
The 21st century saw strategic incorporation into pharmacophores:
4-Methyl-5-phenylisoxazole derivatives exhibit target versatility across disease models:
Table 3: Representative Bioactive 4-Methyl-5-phenylisoxazole Derivatives
Biological Target | Derivative Structure | Potency | Mechanistic Insight |
---|---|---|---|
HDAC6 | BocNH-(CH2)6-CONHOH linked to 5-phenylisoxazole | IC50 = 0.002 nM | Bidentate Zn2+ chelation; hydrophobic channel occupancy [7] |
Xanthine Oxidase | 5-(4-Cyano-3-fluorophenyl)isoxazole-3-carboxylic acid | IC50 = 0.13 μM | Hydrogen bonding with Arg880 and Thr1010 [10] |
VEGF Receptor Kinase | Quinone-fused isoxazole (compound 3) | IC50 = 0.65 μM | Competitive ATP binding via aminocarbonyl fixation [4] |
Functionalization of the isoxazole ring enables advanced material design:
The scaffold’s synthetic tractability—evidenced by one-pot cyclizations ( [1]) and solvent-free mechanochemistry ( [1])—ensures scalable production for both therapeutic and industrial applications.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3